N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15335733
Molecular Formula: C22H23NO4S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO4S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H23NO4S/c1-16-7-8-21-20(11-16)18(14-27-21)12-22(24)23(13-17-5-3-2-4-6-17)19-9-10-28(25,26)15-19/h2-8,11,14,19H,9-10,12-13,15H2,1H3 |
| Standard InChI Key | BZUHLRWGBWGGFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and confirm the structure of intermediates and final products.
Biological Activities and Potential Applications
Compounds with similar structures have shown significant biological activities, such as interactions with ion channels or receptors, which make them candidates for further pharmacological studies. The presence of a tetrahydrothiophene moiety and a benzofuran structure is known to contribute to diverse pharmacological properties, including potential therapeutic applications.
Similar Compounds and Their Characteristics
Several compounds share structural features with N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methylbenzofuran)acetamide | Not specified | Contains methyl substitution on benzofuran |
| N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide | Not specified | Features a propoxy substituent |
| N-benzyl-N-(furan-2-yloxy)acetamide | Not specified | Lacks the thiophene ring but retains similar amide functionality |
These compounds illustrate how variations in substituents can impact chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume